

Piroxicam-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Piroxicam-d4

Cat. No.: B12411202

[Get Quote](#)

An In-depth Guide to the Physicochemical Properties, Mechanism of Action, and Experimental Analysis of Deuterated Piroxicam.

This technical guide provides essential information on **Piroxicam-d4**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. Designed for researchers, scientists, and professionals in drug development, this document details the compound's core properties, its primary mechanism of action, and relevant experimental protocols. **Piroxicam-d4** serves as a valuable tool in pharmacokinetic studies and as an internal standard for the quantitative analysis of Piroxicam.

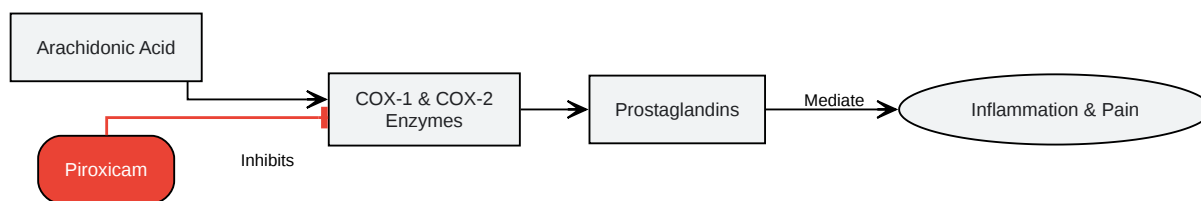
Core Physicochemical Data

Quantitative data for **Piroxicam-d4** and its parent compound, Piroxicam, are summarized below for direct comparison. The deuterated form exhibits a higher molecular weight due to the incorporation of four deuterium atoms. It is common practice for isotopically labeled compounds like **Piroxicam-d4** to be referenced by the CAS number of the unlabeled parent compound.^[1]
^[2]^[3]

Property	Piroxicam-d4	Piroxicam
Synonyms	Piroxicam D4 (pyridinyl D4), CP-16171-d4	Feldene, CP-16171
CAS Number	36322-90-4 (unlabeled)[1][2][3]	36322-90-4[4][5]
Molecular Formula	C ₁₅ H ₉ D ₄ N ₃ O ₄ S[6]	C ₁₅ H ₁₃ N ₃ O ₄ S
Molecular Weight	335.37 g/mol [6]	331.35 g/mol

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Piroxicam's primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever. By blocking the activity of COX enzymes, Piroxicam effectively reduces the synthesis of these pro-inflammatory prostaglandins.



[Click to download full resolution via product page](#)

Piroxicam's inhibition of COX enzymes blocks prostaglandin synthesis.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of Piroxicam's activity and pharmacokinetics. Below are representative protocols for a COX inhibition assay and a pharmacokinetic study.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of Piroxicam on COX-1 and COX-2.

Objective: To quantify the concentration of Piroxicam required to inhibit 50% of COX-1 and COX-2 activity (IC_{50}).

Methodology: A colorimetric or fluorometric inhibitor screening assay is typically used. The assay measures the peroxidase component of the COX enzymes.

- Reagent Preparation:
 - Prepare a stock solution of Piroxicam in a suitable solvent, such as DMSO.
 - Reconstitute purified ovine or human COX-1 and COX-2 enzymes in an appropriate buffer (e.g., Tris-HCl buffer, pH 8.0).
 - Prepare a solution of arachidonic acid (the substrate) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
- Assay Procedure:
 - In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2) to each well.
 - Add serial dilutions of the Piroxicam stock solution to the appropriate wells. Include wells for a positive control (a known COX inhibitor) and a negative control (solvent only).
 - Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding the arachidonic acid substrate.
 - Measure the absorbance or fluorescence at a specific wavelength at regular intervals to monitor the rate of the reaction.
- Data Analysis:

- Calculate the percentage of COX inhibition for each concentration of Piroxicam compared to the negative control.
- Plot the percent inhibition against the logarithm of the Piroxicam concentration.
- Determine the IC₅₀ value using a non-linear regression analysis of the dose-response curve.

Pharmacokinetic Study in a Rodent Model

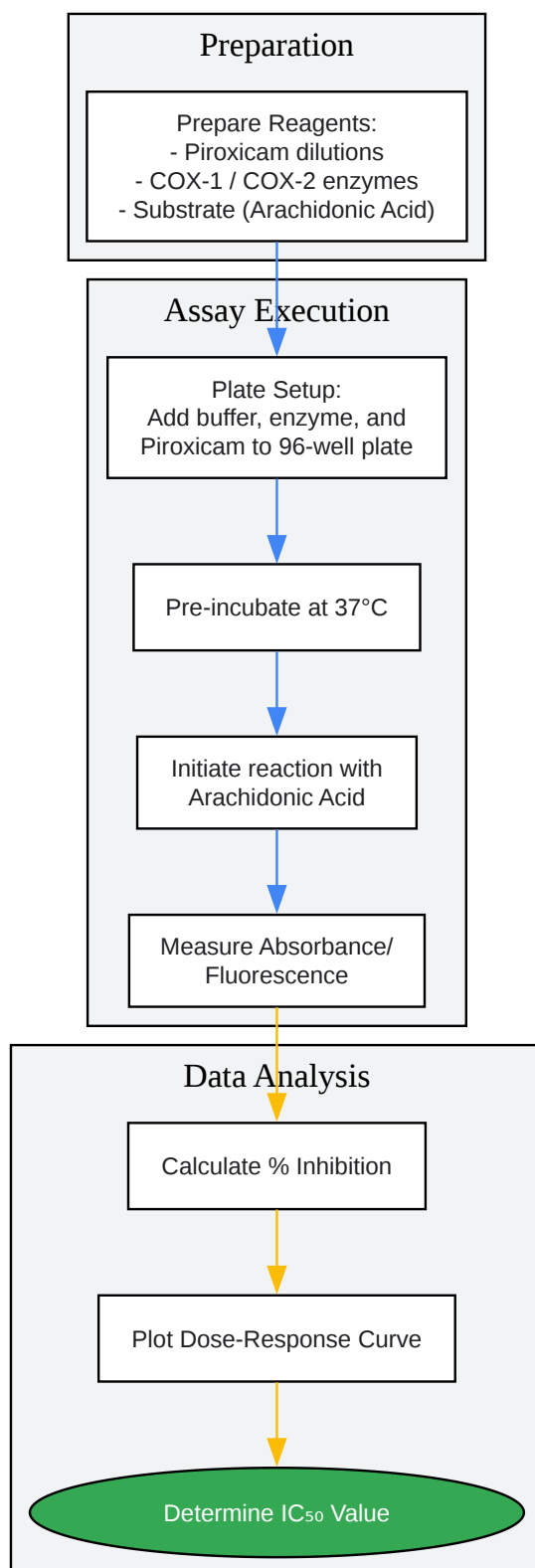
This protocol describes a typical in vivo experiment to characterize the absorption, distribution, metabolism, and excretion (ADME) of Piroxicam. **Piroxicam-d4** is often used as an internal standard in the analysis of plasma samples.

Objective: To determine key pharmacokinetic parameters of Piroxicam, such as half-life ($t_{1/2}$), maximum plasma concentration (C_{max}), and time to reach maximum concentration (T_{max}).

Methodology:

- Animal Dosing:
 - Acclimate male Wistar or Sprague-Dawley rats for at least one week before the study.
 - Administer a single dose of Piroxicam to the rats via the desired route (e.g., oral gavage or intravenous injection).
- Sample Collection:
 - Collect blood samples from the rats at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
 - Process the blood samples to separate the plasma, which is then stored at -80°C until analysis.
- Sample Analysis (LC-MS/MS):
 - Prepare plasma samples for analysis by protein precipitation with a solvent like acetonitrile.

- Spike the samples with a known concentration of **Piroxicam-d4** to serve as an internal standard.
- Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of Piroxicam.
- Data Analysis:
 - Construct a plasma concentration-time curve for each animal.
 - Use pharmacokinetic software to calculate the relevant parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, etc.) from the concentration-time data.



[Click to download full resolution via product page](#)

Workflow for a typical in vitro COX inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piroxicam-d4 (pyridyl-d4) | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Piroxicam-d4 (pyridyl-d4) | LGC Standards [lgcstandards.com]
- 4. CAS 36322-90-4: Piroxicam | CymitQuimica [cymitquimica.com]
- 5. Piroxicam | CAS#:36322-90-4 | Chemsrsc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Piroxicam-d4: A Technical Overview for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12411202/docs#piroxicam-d4-a-technical-overview-for-researchers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)